Ethyl 5-acetyl-4-methyl-2-{[(2-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 5-ACETYL-4-METHYL-2-(2-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-4-METHYL-2-(2-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzoyl chloride with ethyl 4-methyl-3-oxobutanoate in the presence of a base, followed by cyclization and acetylation steps . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ACETYL-4-METHYL-2-(2-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
ETHYL 5-ACETYL-4-METHYL-2-(2-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE has diverse applications in scientific research:
- Medicine
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Properties
Molecular Formula |
C17H16N2O6S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[(2-nitrobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H16N2O6S/c1-4-25-17(22)13-9(2)14(10(3)20)26-16(13)18-15(21)11-7-5-6-8-12(11)19(23)24/h5-8H,4H2,1-3H3,(H,18,21) |
InChI Key |
XQKUZJNNAPIMFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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